

Spectroscopic Profile of 2-Bromo-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline

Cat. No.: B1269708

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound **2-Bromo-5-methoxyaniline** (CAS No. 59557-92-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Compound Overview

2-Bromo-5-methoxyaniline is a halogenated aromatic amine with the molecular formula C₇H₈BrNO.[1][2][3] It serves as a key intermediate in the synthesis of various biologically active molecules. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation.

Predicted and Representative Spectral Data

Due to the limited availability of published experimental spectra, the following data is a combination of predicted values and characteristic spectral features expected for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	d	1H	Ar-H
~6.85	d	1H	Ar-H
~6.60	dd	1H	Ar-H
~4.50 (broad s)	s	2H	-NH ₂
3.78	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~159.0	Ar-C-O
~148.0	Ar-C-N
~132.0	Ar-C-H
~118.0	Ar-C-H
~115.0	Ar-C-H
~100.0	Ar-C-Br
~55.0	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Doublet	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1620-1580	Strong	N-H bend (scissoring)
1500-1400	Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)
1050-1000	Medium	Aryl-O stretch (symmetric)
700-500	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-5-methoxyaniline**, with a molecular weight of approximately 202.05 g/mol, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Ion	Notes
201/203	[M] ⁺	Molecular ion peak with characteristic bromine isotopic pattern
186/188	[M-CH ₃] ⁺	Loss of a methyl group
172/174	[M-NH ₂] ⁺	Loss of the amino group
122	[M-Br] ⁺	Loss of the bromine atom
94	[M-Br-CO] ⁺	Subsequent loss of carbon monoxide

Experimental Protocols

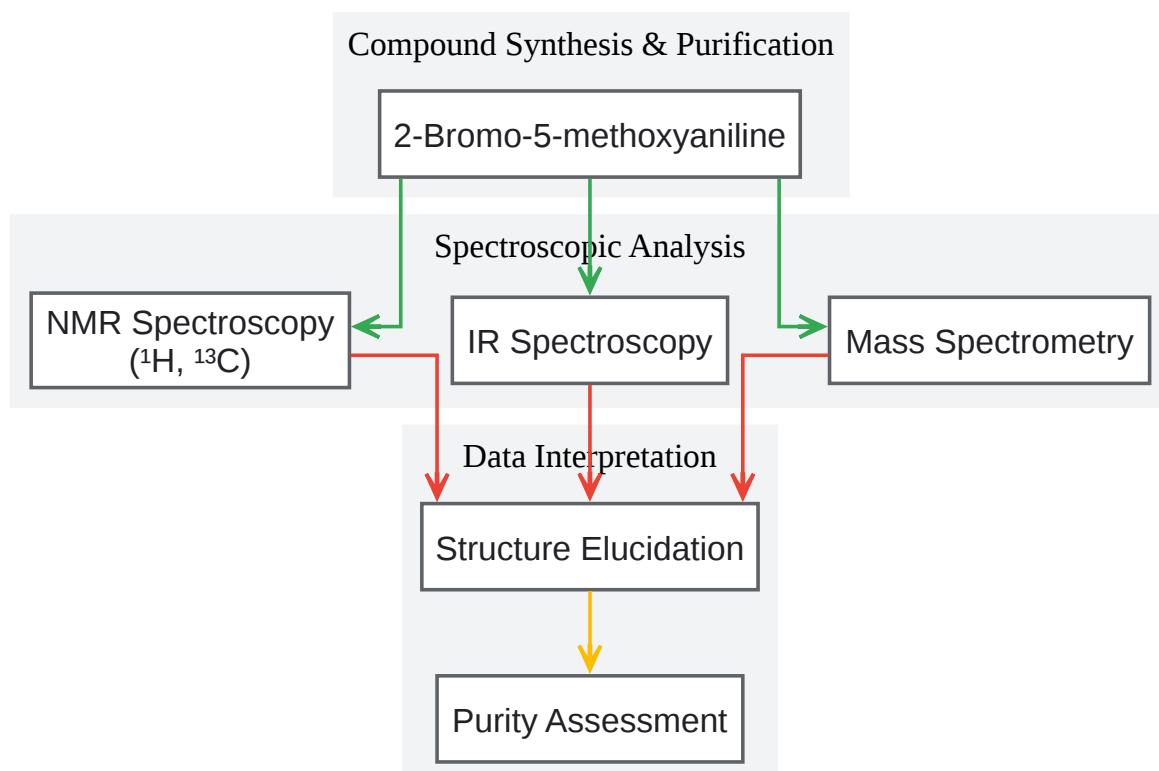
The following are general protocols for the acquisition of spectral data for a solid organic compound like **2-Bromo-5-methoxyaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-methoxyaniline** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **2-Bromo-5-methoxyaniline** with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the empty sample compartment prior to running the sample.


Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

- Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 2-Bromo-5-methoxy aniline Manufacturer in Ankleshwar, 2-Bromo-5-methoxy aniline Supplier [maksons.co.in]
- 3. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269708#2-bromo-5-methoxyaniline-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com